N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide

Description

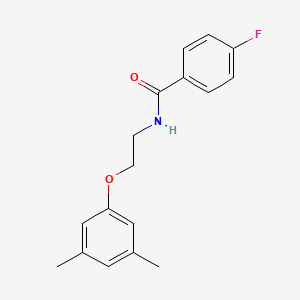

N-(2-(3,5-Dimethylphenoxy)ethyl)-4-fluorobenzamide is a synthetic benzamide derivative characterized by a 4-fluorobenzoyl group linked via an ethyl spacer to a 3,5-dimethylphenoxy moiety. This structure combines aromatic fluorination and alkylphenoxy substitution, features commonly associated with bioactive molecules. Benzamide derivatives are widely studied for their pharmacological and pesticidal properties, with structural variations influencing solubility, metabolic stability, and target affinity .

Properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c1-12-9-13(2)11-16(10-12)21-8-7-19-17(20)14-3-5-15(18)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYRMBWFQABEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 2-(3,5-dimethylphenoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with specific biological targets.

Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may bind to a receptor and block its activity, thereby modulating a biological response .

Comparison with Similar Compounds

Substituent Impact :

- Fluorine Position : The 4-fluorine in the target compound contrasts with 2,6-difluoro substitutions in pesticidal benzamides (e.g., ), where halogen placement influences steric and electronic interactions with target enzymes.

- Phenoxy Group: The 3,5-dimethylphenoxy group distinguishes it from compounds like triaziflam (), which uses a triazine core for herbicidal activity. The dimethyl groups may reduce metabolic oxidation compared to unsubstituted phenoxy analogs .

- Spacer Length : Ethyl spacers (vs. methyl or longer chains) balance flexibility and rigidity, affecting conformational stability in biological systems .

Anticonvulsant Potential

However, its efficacy remains unverified experimentally.

Pesticidal and Fungicidal Activity

Fluorinated benzamides like N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide () exhibit broad-spectrum fungicidal activity, attributed to halogen-mediated disruption of fungal membrane proteins. The target compound lacks chloro or tetrafluoroethoxy groups, likely reducing pesticidal potency but possibly favoring central nervous system applications .

Physicochemical Properties

Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide features a phenoxyethyl side chain and a fluorobenzamide moiety, which contribute to its biological properties. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various microorganisms, suggesting potential applications in treating infections.

- Anticancer Properties : Preliminary investigations indicate that N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide may induce apoptosis in cancer cell lines through specific molecular interactions.

The mechanism by which N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide exerts its effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- Receptor Binding : It is hypothesized to interact with various receptors, modulating their activity and leading to downstream effects on cellular function.

Case Studies

-

Anticancer Activity : A study evaluated the effects of N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined through dose-response assays.

Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30 -

Antimicrobial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both bacterial strains.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32

Comparative Analysis with Related Compounds

To better understand the biological potential of N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide, it is beneficial to compare it with structurally related compounds known for their biological activities.

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzamide | 15 | 32 |

| Compound A (similar structure) | 20 | 64 |

| Compound B (similar structure) | 10 | 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.